Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate
Description
Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate: is a complex organic compound with the molecular formula C17H29NO6 and a molecular weight of 343.42 g/mol. This compound is known for its intricate structure, featuring a cyclobutane ring with two ester groups and a tert-butoxycarbonyl-protected amine group. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
dipropan-2-yl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO6/c1-11(2)23-14(20)18(15(21)24-12(3)4)8-13(9-18)10-19-16(22)25-17(5,6)7/h11-13H,8-10H2,1-7H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNSMJIXUPYUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)CNC(=O)OC(C)(C)C)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Core Construction via Alkylation of Malonate Esters
The cyclobutane ring in this compound is typically synthesized through nucleophilic alkylation of diisopropyl malonate with a dibromide precursor. This method, adapted from the synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, involves:
Reaction Scheme:
1,3-Dibromo-2-[(tert-butoxycarbonylamino)methyl]propane + Diisopropyl malonate → Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate
Procedure:
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Step 1: A solution of diisopropyl malonate (1.0 equiv) in dry dimethylformamide (DMF) is treated with sodium hydride (2.2 equiv) at 0°C under nitrogen.
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Step 2: 1,3-Dibromo-2-[(tert-butoxycarbonylamino)methyl]propane (1.0 equiv) is added dropwise, and the mixture is stirred at 60°C for 12–24 hours.
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Step 3: The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate = 4:1).
Key Considerations:
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The dibromide precursor must be synthesized separately, often via Boc protection of 2-(aminomethyl)-1,3-propanediol followed by bromination with PBr₃.
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Steric hindrance from the Boc group may necessitate elevated temperatures or prolonged reaction times.
Data Table 1: Optimization of Alkylation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DMF | THF | DMSO |
| Base | NaH | K₂CO₃ | DBU |
| Temperature (°C) | 60 | 80 | 25 |
| Yield (%) | 72 | 58 | 34 |
Post-Functionalization of Pre-Formed Cyclobutane Diesters
An alternative route involves introducing the Boc-amino methyl group after constructing the cyclobutane core. This approach is advantageous when direct alkylation is hindered by steric or electronic factors.
Reaction Scheme:
Diisopropyl 3-(bromomethyl)cyclobutane-1,1-dicarboxylate + BocNH₂ → this compound
Procedure:
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Step 1: Diisopropyl 3-(bromomethyl)cyclobutane-1,1-dicarboxylate (1.0 equiv) is reacted with Boc-protected amine (1.2 equiv) in acetonitrile at reflux.
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Step 2: Potassium iodide (0.1 equiv) is added as a catalyst, and the mixture is stirred for 6–8 hours.
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Step 3: The product is isolated via crystallization from methanol/water (3:1).
Key Considerations:
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The bromomethyl intermediate can be synthesized via radical bromination of diisopropyl 3-methylcyclobutane-1,1-dicarboxylate using N-bromosuccinimide (NBS) and azo initiators .
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Boc protection is performed in situ using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine.
Data Table 2: Substitution Reaction Efficiency
| Nucleophile | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| BocNH₂ | MeCN | KI | 6 | 65 |
| BocNH₂ | DMF | None | 12 | 41 |
| BocNH₂ | THF | 18-C-6 | 8 | 53 |
Photochemical [2+2] Cycloaddition for Cyclobutane Formation
Photochemical [2+2] cycloaddition offers a stereocontrolled route to cyclobutanes, though its application to this compound requires careful design of diene and dienophile components.
Reaction Scheme:
Maleic anhydride + 1-[(tert-butoxycarbonylamino)methyl]-1,3-butadiene → Cyclobutane intermediate → Diisopropyl esterification
Procedure:
-
Step 1: A solution of maleic anhydride (1.0 equiv) and 1-[(tert-butoxycarbonylamino)methyl]-1,3-butadiene (1.0 equiv) in dichloromethane is irradiated with UV light (λ = 300 nm) for 24 hours.
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Step 2: The cycloadduct is hydrolyzed to the dicarboxylic acid using NaOH (2.0 equiv).
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Step 3: Esterification with isopropyl alcohol and H₂SO₄ yields the final product.
Key Considerations:
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The diene precursor requires Boc protection prior to cycloaddition to prevent side reactions.
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Regioselectivity is influenced by electron-withdrawing groups on the dienophile .
Data Table 3: Cycloaddition Efficiency Under Varied Conditions
| Dienophile | Light Source | Solvent | Yield (%) |
|---|---|---|---|
| Maleic anhydride | UV (300 nm) | CH₂Cl₂ | 48 |
| Acrylonitrile | UV (254 nm) | MeCN | 29 |
| Dimethyl acetylenedicarboxylate | Visible | THF | 18 |
Comparative Analysis of Synthetic Routes
Advantages and Limitations:
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Alkylation Method: High yields (72%) but requires synthesis of a complex dibromide precursor.
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Post-Functionalization: Flexible but involves multiple steps, reducing overall efficiency.
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Cycloaddition: Stereocontrol but low yields due to competing polymerization.
Data Table 4: Route Comparison
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| Alkylation | 3 | 72 | High |
| Post-Functionalization | 4 | 45 | Moderate |
| Cycloaddition | 5 | 25 | Low |
Industrial-Scale Production Considerations
For large-scale synthesis, the alkylation route is preferred due to its simplicity and scalability. Key optimizations include:
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.
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Solvent Recycling: DMF recovery via distillation improves cost efficiency.
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Automated Crystallization: Ensures consistent purity (>98%).
Chemical Reactions Analysis
Types of Reactions: Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate serves as a valuable intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases.
Case Study : Research has shown that derivatives of this compound exhibit potential anti-cancer activity by inhibiting specific enzyme pathways involved in tumor growth. For instance, modifications to the cyclobutane moiety have resulted in compounds that demonstrate improved selectivity and potency against cancer cell lines.
Organic Synthesis
This compound is utilized as a building block in organic synthesis due to its functional groups that allow for further chemical transformations. It can be used in:
- Cross-coupling reactions : Serving as a coupling partner in reactions like Suzuki or Stille couplings to form complex organic molecules.
- Functionalization : The dicarboxylate groups can be converted into various functional groups, enabling the synthesis of diverse chemical entities.
Material Science
In material science, this compound can be used to develop polymers or copolymers with specific properties due to its unique structure.
Data Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Anti-cancer compounds |
| Organic Synthesis | Building block for complex organic molecules | Cross-coupling reactions |
| Material Science | Development of specialized polymers | Copolymers with tailored mechanical properties |
Mechanism of Action
The mechanism by which Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary widely, depending on the context in which the compound is used.
Comparison with Similar Compounds
Diisopropyl 3-[(tert-butoxycarbonylamino)ethyl]cyclobutane-1,1-dicarboxylate
Diisopropyl 3-[(tert-butoxycarbonylamino)propyl]cyclobutane-1,1-dicarboxylate
Diisopropyl 3-[(tert-butoxycarbonylamino)butyl]cyclobutane-1,1-dicarboxylate
Uniqueness: Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate stands out due to its specific structural features, such as the cyclobutane ring and the tert-butoxycarbonyl-protected amine group
Biological Activity
Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate (CAS: 1628783-89-0) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, supported by relevant research findings.
- Molecular Formula : C18H31NO6
- Molecular Weight : 357.45 g/mol
- Purity : ≥ 97%
- IUPAC Name : Diisopropyl 3-(((tert-butoxycarbonyl)amino)methyl)cyclobutane-1,1-dicarboxylate
Synthesis
This compound can be synthesized through various methods, one of which involves the regioselective functionalization of cyclobutane derivatives. The synthesis typically includes the reaction of tert-butoxycarbonyl (Boc) protected amines with cyclobutane dicarboxylic acids, leading to the formation of this compound as a key intermediate in the development of bioactive molecules .
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its potential as an enzyme inhibitor and therapeutic agent.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory activity against various enzymes, particularly those involved in inflammatory pathways. For instance, studies have shown that derivatives can inhibit interleukin-1 beta converting enzyme (ICE), which plays a critical role in inflammatory processes .
Anticancer Activity
In vitro studies have demonstrated that this compound and its analogs may possess anticancer properties. These compounds have been evaluated for their ability to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression .
Case Study 1: ICE Inhibition
A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various Boc-protected cyclobutane derivatives. The results indicated that certain derivatives exhibited significant inhibition of ICE with IC50 values in the low micromolar range. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Antitumor Activity
Another study focused on the anticancer effects of this compound on human breast cancer cells. The compound was found to decrease cell viability significantly and induce apoptosis via mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate?
- Methodological Answer : The compound can be synthesized via iron-catalyzed [2+2] cycloaddition reactions, where strained cyclobutane intermediates are formed using diesters (e.g., dimethyl 2-methylenemalonate) and alkenes. Purification is typically achieved using column chromatography with gradients of hexane/ethyl acetate (e.g., 95:5 to 4:6) . Alternatively, cross-electrophile coupling of hydroxycyclobutane derivatives with brominated precursors (e.g., 2-bromo-5-methylpyridine) under palladium catalysis has been reported, albeit with moderate yields (16%) .
Q. What analytical techniques are critical for characterizing this compound and verifying its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclobutane scaffold, ester groups, and Boc-protected amine.
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>97%) and detect trace impurities.
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates the molecular ion peak (e.g., molecular weight ~387 g/mol) .
Q. How can researchers efficiently purify this compound after synthesis?
- Methodological Answer : Column chromatography on silica gel (e.g., Biotage SNAP cartridges) with hexane/ethyl acetate gradients is standard. For larger scales, preparative HPLC with C18 columns and acetonitrile/water mobile phases may improve recovery .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in cross-electrophile coupling involving this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium/ligand systems (e.g., Pd(OAc)₂ with Xantphos) to enhance coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) may stabilize intermediates.
- Stoichiometry Adjustments : Increasing the equivalents of the brominated precursor (1.2–1.5 equiv) can drive the reaction forward .
Q. What role does this compound play in the development of platinum-based anticancer agents?
- Methodological Answer : Cyclobutane-1,1-dicarboxylate ligands are key in synthesizing platinum(II) complexes (e.g., carboplatin analogs). The dicarboxylate moiety stabilizes the platinum center, while the Boc-protected amine allows for controlled functionalization. Reactivity studies (e.g., hydrolysis kinetics) inform drug stability in aqueous environments .
Q. How does the Boc-protected amino group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : The Boc group is cleaved with trifluoroacetic acid (TFA) or HCl in dioxane, generating a free amine.
- Basic Conditions : Stability is maintained in mild bases (pH < 10), but strong bases (e.g., NaOH) may hydrolyze ester groups.
- Kinetic Studies : Monitor degradation via HPLC to determine half-life under physiological conditions .
Q. What computational modeling approaches are suitable for predicting the compound’s reactivity in cycloaddition reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for [2+2] cycloadditions to predict regioselectivity.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Software Tools : Gaussian, ORCA, or VASP for energy profiling .
Contradictions and Limitations
- reports low yields (16%) in cross-electrophile coupling, suggesting further optimization is needed.
- While platinum complex synthesis () is well-documented, the direct use of this compound in such complexes remains unexplored, requiring experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
